Dodecasodium;tetraborate

描述

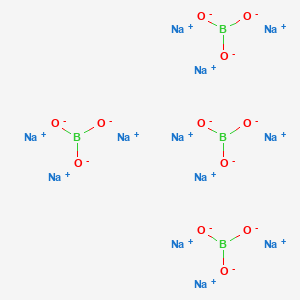

Sodium tetraborate, commonly known as borax (chemical formula: Na₂B₄O₇·10H₂O), is a boron-containing compound widely used in industrial and scientific applications. Its anhydrous form (Na₂B₄O₇) exhibits high thermal and chemical stability, making it suitable for use in cement composites, fertilizers, and buffers . In aqueous solutions, it dissociates to form a borate buffer system, which stabilizes pH and enhances material properties like frost resistance in construction materials . Sodium tetraborate also serves as a crosslinking agent in hydrogels for biomedical applications and as a pH regulator in analytical chemistry .

科学研究应用

Scientific Research Applications

Buffer Solutions in Biochemistry

Dodecasodium tetraborate is widely utilized in biochemical laboratories to prepare buffer solutions. It plays a crucial role in maintaining pH levels during electrophoresis of nucleic acids and proteins. For instance, borate buffers are essential for techniques like TBE (Tris-Borate-EDTA) used in gel electrophoresis, which helps separate DNA fragments based on size .

Chromatography

In analytical chemistry, dodecasodium tetraborate serves as a co-complexing agent in chromatographic techniques. It is particularly effective in separating glycated hemoglobin from non-glycated forms, which is vital for diabetes management . The ability to form complex ions enhances the resolution of chromatographic methods.

Neutron Absorption in Nuclear Applications

Dodecasodium tetraborate functions as a neutron absorber in nuclear reactors. Its ability to control reactivity makes it essential for maintaining safe operational levels within nuclear facilities . This application underscores its significance in nuclear science and safety protocols.

Industrial Applications

Glass and Ceramics Production

Dodecasodium tetraborate is a key ingredient in the manufacturing of borosilicate glass, known for its durability and thermal resistance. It is also used in ceramics to improve the mechanical properties and thermal stability of products . The incorporation of borax enhances the quality of glassware and ceramic items.

Metallurgical Flux

In metallurgy, dodecasodium tetraborate acts as a flux during welding and soldering processes. It lowers the melting point of metal oxides, facilitating their removal and improving the flow of molten metal . This property is particularly beneficial when working with precious metals like gold and silver.

Household Applications

Cleaning Products

Dodecasodium tetraborate is commonly found in household cleaning agents due to its stain removal properties and ability to soften water. It enhances the effectiveness of detergents by breaking down tough stains and residues . Many laundry detergents incorporate borax for its cleaning capabilities.

Pest Control

As an insecticide, dodecasodium tetraborate is effective against pests such as ants and cockroaches. Its slow-acting nature allows it to be carried back to nests, effectively eliminating entire colonies . This application highlights its utility in integrated pest management strategies.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Scientific Research | Buffer solutions for electrophoresis | Maintains pH stability |

| Chromatography for hemoglobin separation | Enhances resolution | |

| Neutron absorption in nuclear reactors | Controls reactivity | |

| Industrial Applications | Glass production (borosilicate) | Improves durability |

| Metallurgical flux for welding | Facilitates metal flow | |

| Household Uses | Cleaning products | Effective stain removal |

| Pest control | Eliminates pest colonies |

Case Studies

- Biochemical Buffering : A study demonstrated that using dodecasodium tetraborate as a buffering agent significantly improved the efficiency of DNA electrophoresis, allowing researchers to obtain clearer results when analyzing genetic material .

- Metallurgical Efficiency : In a metallurgical application, dodecasodium tetraborate was used as a flux during the soldering of electronic components. The results showed a marked improvement in joint strength compared to traditional fluxes, highlighting its effectiveness in industrial settings .

- Pest Management Strategy : A case study on pest control illustrated how dodecasodium tetraborate effectively reduced ant populations when integrated into bait stations. Over a period of weeks, treated areas showed a significant decline in ant activity, demonstrating its efficacy as a long-term pest management solution .

常见问题

Basic Research Questions

Q. How can the concentration of tetraborate ions in aqueous solution be determined experimentally?

To determine tetraborate ion concentration, acid-base titration with a strong acid (e.g., HCl) is commonly employed. The reaction involves tetraborate ions reacting with two hydronium ions to produce boric acid: By measuring the volume of acid required to reach the equivalence point, stoichiometric calculations yield the tetraborate concentration. Ensure precise endpoint detection using pH indicators or potentiometry .

Q. What stoichiometric considerations are critical for synthesizing hydrated sodium tetraborate?

Hydrated sodium tetraborate () synthesis requires careful control of water content. Gravimetric analysis or thermal decomposition can determine hydration number (). For example, chemical analysis showing 52.8% and 47.2% corresponds to (decahydrate). Use thermogravimetric analysis (TGA) to validate hydration states .

Q. What methods are recommended for preparing sodium tetraborate-containing samples for XRF analysis?

For XRF, lithium tetraborate flux fusion is effective for homogenizing samples. A 12:22 ratio of lithium tetraborate to lithium metaborate doped with tantalum minimizes matrix effects and enhances X-ray absorption. Melt the mixture in platinum crucibles at 1000–1200°C to ensure complete dissolution of analyte materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported band gap values for lithium tetraborate crystals?

The bulk band gap () of lithium tetraborate crystals has varied across studies (e.g., theoretical vs. experimental values). To address contradictions:

- Use optical absorption edge measurements (experimental eV) as a benchmark.

- Validate computational models (e.g., modified LCAO method) against experimental data.

- Consider crystal purity and measurement techniques (e.g., UV-Vis vs. photoelectron spectroscopy) when comparing results .

Q. What methodologies mitigate the indentation size effect (ISE) in mechanical testing of lithium tetraborate glasses?

The ISE in nanoindentation arises due to varying load-depth responses. For lithium tetraborate glasses:

- Apply the Oliver-Pharr method to calculate hardness () and elastic modulus ().

- Use high-load regimes (>100 mN) to minimize surface roughness effects.

- Compare crystalline vs. glassy samples: crystalline shows higher and due to resistance to plastic deformation .

Q. How can dosage-dependent biological effects of lithium tetraborate be systematically analyzed in animal models?

- Establish dose-response curves using low (1–5 mg/kg) and high (10–20 mg/kg) doses.

- Monitor oxidative stress markers (e.g., ROS levels) and metabolic alterations (e.g., ATP synthesis).

- Use threshold analysis to identify non-linear effects: low doses may exhibit protective properties, while high doses induce toxicity. Statistical models (e.g., ANOVA) can validate significance .

Q. What experimental designs address contradictions in tetraborate solubility thermodynamics?

Discrepancies in solubility data (e.g., pH dependence in NaCl solutions) can be resolved by:

- Conducting controlled hydrothermal experiments with in-situ pH monitoring (e.g., 0.01–0.05 M in 0.2 M NaCl).

- Comparing calculated activity coefficients (Pitzer model) with empirical data.

- Replicating conditions from conflicting studies to isolate variables (e.g., ionic strength, temperature) .

Q. How can multivariate analysis optimize chromatographic separation of tetraborate-containing compounds?

For HPLC or LC-MS methods:

- Employ central composite design (CCD) to test variables like mobile phase pH and tetraborate concentration.

- Fit response surfaces (e.g., retention time, peak symmetry) to a second-order polynomial.

- Validate robustness using ANOVA to identify significant interactions (e.g., pH × buffer concentration) .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., titration, spectroscopy, computational modeling) and report measurement uncertainties .

- Experimental Replication : Document batch-to-batch variations in synthesis (e.g., hydration states) and environmental controls (e.g., humidity during sample preparation) .

相似化合物的比较

Comparison with Boric Acid (H₃BO₃)

| Property | Sodium Tetraborate | Boric Acid |

|---|---|---|

| Chemical Formula | Na₂B₄O₇·10H₂O | H₃BO₃ |

| pH in Solution | Alkaline (~9.5) | Weakly acidic (~5.1) |

| Applications | Buffering, composites, adhesives | Antiseptics, insecticides |

| Thermal Stability | Stable up to ~400°C | Decomposes at ~300°C |

| Key Interaction | Forms borate buffer with boric acid | Acts as a weak acid in solution |

Sodium tetraborate and boric acid are often used synergistically. For example, in cement composites, their combination creates a borate buffer system that mitigates chemical corrosion and improves mechanical strength . Boric acid’s acidic nature limits its standalone use in alkaline environments, whereas sodium tetraborate’s alkalinity makes it preferable for pH-sensitive applications like adhesives and deacidification .

Comparison with Potassium Tetraborate (K₂B₄O₇)

Potassium tetraborate shares structural similarities with sodium tetraborate but differs in cation-specific properties:

- Solubility : Potassium tetraborate has lower solubility in water compared to sodium tetraborate, influencing its use in glass production and paper deacidification .

- Applications : It is effective in paper deacidification, where it maintains mechanical strength and neutralizes acids without altering material whiteness. However, lithium tetraborate outperforms it in deacidification efficiency .

- Thermal Behavior : Like sodium tetraborate, it forms stable glasses when doped with metals like Mn or Cu, but its lower melting point (~900°C) limits high-temperature applications compared to cesium tetraborate .

Comparison with Lithium Tetraborate (Li₂B₄O₇)

Lithium tetraborate is notable for its role in glass matrices and deacidification:

- Deacidification : In paper treatment, lithium tetraborate extends the dynamic linear range of enzymatic inhibition more effectively than potassium or sodium tetraborate, with a 0.5 mM concentration increasing the limit from 1.4 mM to 12 mM .

- Glass Production : It forms glasses with unique EPR properties when doped with transition metals, serving as a host for spectroscopic studies .

- Cost : Lithium’s higher cost limits its industrial use compared to sodium or potassium tetraborates.

Comparison with Cesium Tetraborate (Cs₂B₄O₇)

Cesium tetraborate is distinguished by its high-temperature stability:

- Melting Point : 893 K (620°C), making it suitable for high-temperature processes like nuclear waste vitrification .

- Applications : Used in studies of cesium revaporization in steam-boron atmospheres, where its solid-phase activity is assumed to be unity in thermodynamic models .

Comparison with Other Sodium Borates

Decasodium Tetraborate Pentahydrate (CAS 12179-04-3):

Comparative Data Tables

Table 2: Performance in Deacidification

| Compound | pH Range | Mechanical Strength Retention | Efficiency | Source |

|---|---|---|---|---|

| Sodium Tetraborate | 8–9 | Moderate | Moderate | |

| Potassium Tetraborate | 7–8 | High | High | |

| Lithium Tetraborate | 7–8 | High | Highest |

Notes on Discrepancies

The compounds discussed here are sodium tetraborate (borax) and related alkali metal tetraborates. and refer to a phytic acid dodecasodium salt hydrate, which is unrelated to tetraborate chemistry. Clarification of the target compound is recommended for further precision.

准备方法

Industrial-Scale Synthesis via Borax Recrystallization

The recrystallization of industrial-grade borax (Na₂B₄O₇·10H₂O) is a widely adopted method for producing high-purity sodium tetraborate. The process, detailed in CN101885492B , involves sequential purification and crystallization steps to eliminate impurities and stabilize crystal water content .

Dissolution and Primary Filtration

Industrial borax is dissolved in deionized water at a mass ratio of 1:4 (borax:H₂O) and heated to 60°C to form a saturated boric acid solution. Sodium carbonate (Na₂CO₃) is then added at a ratio of 1:175 (Na₂CO₃:Na₂B₄O₇) to neutralize acidic byproducts and precipitate metal ions . The mixture is agitated for 1 hour at 60°C, followed by static incubation and filtration to remove insoluble residues.

Oxidative Purification

Hydrogen peroxide (H₂O₂) is introduced to the filtrate at a ratio of 3:1000 (H₂O₂:borax) to oxidize organic contaminants. This step occurs at 60°C for 1 hour, after which the solution is cooled to induce spontaneous nucleation. The resulting crystallisate is separated via centrifugation and washed with cold deionized water .

Recrystallization and Drying

The crude crystals are redissolved in deionized water, and the pH is adjusted to 9.185 using boric acid to ensure optimal crystal lattice formation. Activated carbon filtration removes residual impurities before the solution undergoes controlled cooling at 5°C/min to 20°C. Final drying employs a hygroscopic agent (salt:sugar = 4:1) to stabilize crystal water, yielding a product with ≤0.01% impurities .

Table 1: Reaction Conditions for Industrial Recrystallization

| Parameter | Value |

|---|---|

| Borax:H₂O ratio | 1:4 (w/w) |

| Na₂CO₃:Na₂B₄O₇ ratio | 1:175 (w/w) |

| H₂O₂:borax ratio | 3:1000 (v/w) |

| Drying time | 20–22 hours |

| Final pH | 9.185 ± 0.003 |

Direct Synthesis from Boric Acid and Sodium Hydroxide

An alternative approach, outlined in CN103979568A , synthesizes sodium tetraborate directly from boric acid (H₃BO₃) and sodium hydroxide (NaOH). This method avoids borax intermediates, making it suitable for regions lacking natural borax deposits .

Stoichiometric Mixing

Boric acid reacts with NaOH in a 1:0.2 molar ratio (H₃BO₃:NaOH) to form sodium tetraborate and water:

The exothermic reaction is conducted at 60°C with vigorous stirring to prevent localized overheating .

Crystallization and Dehydration

The resulting solution is cooled to 20°C at a controlled rate (5°C/min) to promote large crystal formation. Centrifugation separates the hydrate (Na₂B₄O₇·10H₂O), which is then dehydrated at 105°C for 4 hours to produce anhydrous Na₂B₄O₇. A final grinding step ensures uniform particle size (<300 mesh) .

Table 2: Direct Synthesis Parameters

| Parameter | Value |

|---|---|

| H₃BO₃:NaOH ratio | 1:0.2 (mol/mol) |

| Reaction temperature | 60°C |

| Cooling rate | 5°C/min |

| Dehydration temperature | 105°C |

| Particle size | <300 mesh |

Comparative Analysis of Methodologies

Purity and Yield

-

Recrystallization (Method 1) : Achieves 99.99% purity but requires high energy input for repeated crystallization.

-

Direct Synthesis (Method 2) : Yields 98.5% purity with lower energy costs but risks NaOH contamination.

Crystal Water Stability

Method 1’s hygroscopic drying agent stabilizes Na₂B₄O₇·10H₂O, preventing efflorescence. In contrast, Method 2’s anhydrous product is prone to rehydration in humid environments .

Industrial Applications and Quality Control

Sodium tetraborate’s applications dictate preparation method selection:

-

Glass manufacturing : Prefers Method 2’s anhydrous form for high-temperature fluxing.

-

pH standards : Requires Method 1’s ultra-pure hydrate for calibration accuracy.

Quality control protocols include inductively coupled plasma (ICP) spectroscopy for boron quantification and X-ray diffraction (XRD) to verify crystal structure.

属性

分子式 |

B4Na12O12 |

|---|---|

分子量 |

511.1 g/mol |

IUPAC 名称 |

dodecasodium;tetraborate |

InChI |

InChI=1S/4BO3.12Na/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 |

InChI 键 |

FYSNRPHRLRVCSW-UHFFFAOYSA-N |

规范 SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。